molecular formula C27H27N5O3S B4087034 2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

Cat. No.: B4087034
M. Wt: 501.6 g/mol
InChI Key: PRGRQJXEEVIREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenoxyacetyl group, and a sulfanyl linkage

Preparation Methods

The synthesis of 2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves multiple steps. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the phenoxyacetyl group and the sulfanyl linkage. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and phenoxyacetyl group play crucial roles in its binding affinity and specificity. The sulfanyl linkage may also contribute to its overall activity by influencing the compound’s stability and reactivity .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide stands out due to its unique combination of structural features. Similar compounds include other triazole derivatives with different substituents on the triazole ring or variations in the phenoxyacetyl group. These compounds may exhibit different chemical and biological properties, highlighting the importance of the specific structure of this compound in determining its activity and applications .

Properties

IUPAC Name

2-[[4-methyl-5-[4-[(2-phenoxyacetyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-18-9-13-22(14-10-18)29-26(34)19(2)36-27-31-30-25(32(27)3)20-11-15-21(16-12-20)28-24(33)17-35-23-7-5-4-6-8-23/h4-16,19H,17H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRQJXEEVIREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.